N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-1,2-dihydroindene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-15-16-13(19-7)14-12(18)10-6-11(17)9-5-3-2-4-8(9)10/h2-5,10H,6H2,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQHBXFYKGIQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)C3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with an appropriate indene derivative under specific conditions. One common method involves the use of hydrazonoyl halides as starting materials, which react with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivatives . The reaction is usually carried out in the presence of a base such as triethylamine in an ethanol solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . The thiadiazole ring is known to interact with various biological targets, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
AL107: 4-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Structural Differences : AL107 replaces the indene carboxamide group with a benzenesulfonamide moiety and introduces a hydrazinyl-linked indanedione fragment .
- The hydrazine linker could facilitate interactions with metal ions in enzyme active sites.
- Synthetic Route : AL107 is synthesized via Schiff base condensation, contrasting with the target compound’s likely carboxamide coupling strategy.
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides
- Structural Differences: These derivatives feature a trichloroethyl group and phenylamino substitution on the thiadiazole ring, diverging from the methyl-substituted thiadiazole and indene system in the target compound .
- Activity Profile : Such compounds exhibit antimicrobial and antitumor activities, suggesting that the target compound’s indene moiety may similarly contribute to cytotoxic effects through planar aromatic interactions with DNA or topoisomerases.
Heterocyclic Analogues with Triazole and Oxadiazole Cores
5-Substituted-4-amino-1,2,4-triazole-3-thioesters
- Core Heterocycle : Replaces thiadiazole with a triazole ring, altering electronic properties and hydrogen-bonding capacity .
- Synthesis : Prepared via nucleophilic ring-opening of oxadiazole precursors, a method distinct from the target compound’s synthesis. Triazole derivatives may exhibit reduced metabolic stability due to fewer sulfur atoms.
Indole-Based 1,3,4-Oxadiazole Derivatives
- Core Heterocycle : Oxadiazole lacks sulfur, reducing electron-withdrawing effects compared to thiadiazole. The indole moiety introduces nitrogen-based basicity, unlike the neutral indene system in the target compound .
- Biological Activity : These compounds show anticancer activity via thioether linkages, suggesting that the target compound’s carboxamide bridge may offer similar flexibility for target binding.
Solubility and Bioavailability
- The target compound’s indene carboxamide may lower solubility compared to sulfonamide analogues (e.g., AL107) but enhance membrane permeability due to lipophilicity.
- Methyl substitution on the thiadiazole ring could reduce steric hindrance, improving binding affinity compared to bulkier substituents in trichloroethyl derivatives .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a compound of significant interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a thiadiazole ring fused with an indene moiety. The unique structural characteristics contribute to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H11N3O2S |
| CAS Number | 1203258-97-2 |
The compound's mechanism of action primarily involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. Research indicates that it may target:
- DNA Replication Enzymes : By inhibiting these enzymes, the compound can suppress the growth of cancer cells.
- Apoptosis Induction : Similar to other thiadiazole derivatives, it may induce apoptotic pathways in tumor cells, leading to increased cytotoxicity against various cancer cell lines .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies :
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 0.28 | G2/M phase arrest |
| HepG2 | 9.6 | Apoptosis induction |
- In Vivo Studies :
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Thiadiazole derivatives are known for their ability to combat various bacterial strains. Preliminary investigations suggest that N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo derivatives could be effective against both Gram-positive and Gram-negative bacteria .
Structure–Activity Relationship (SAR)
The biological activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo derivatives can be influenced by modifications in their chemical structure:
- Thiadiazole Ring Modifications : Alterations in substituents on the thiadiazole ring can enhance or reduce anticancer activity.
- Indene Moiety Variations : Different substitutions on the indene part can significantly affect the compound's lipophilicity and membrane permeability .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of various thiadiazole derivatives in a mouse model bearing sarcoma tumors. N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo showed promising results in reducing tumor size compared to controls .
Case Study 2: Antimicrobial Testing
In vitro testing against common pathogens demonstrated that this compound exhibited lower minimum inhibitory concentrations (MIC) than traditional antibiotics like ampicillin . This suggests potential for development as an alternative antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
